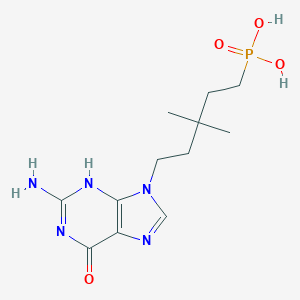
9-(3,3-Dimethyl-5-phosphonopentyl)guanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3,3-Dimethyl-5-phosphonopentyl)guanine, commonly known as DMPG, is a guanine analog that has been extensively studied for its antiviral properties. It belongs to a class of compounds called nucleoside phosphonates, which have been shown to inhibit viral replication by interfering with the synthesis of viral DNA or RNA. DMPG has been shown to be effective against a wide range of viruses, including herpes simplex virus, cytomegalovirus, and human immunodeficiency virus.
Mechanism Of Action
DMPG inhibits viral replication by acting as a competitive inhibitor of viral DNA polymerase. It is incorporated into the growing viral DNA chain, where it terminates further elongation. DMPG also inhibits the reverse transcriptase activity of human immunodeficiency virus, preventing the virus from replicating.
Biochemical And Physiological Effects
DMPG has been shown to be well-tolerated in animal studies and has low toxicity. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 2 hours. DMPG is primarily eliminated through the kidneys.
Advantages And Limitations For Lab Experiments
DMPG has several advantages for use in lab experiments. It is stable and easy to handle, and its antiviral activity can be easily measured. However, DMPG is expensive to produce and has limited solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several potential future directions for research on DMPG. One area of interest is the development of new analogs with improved antiviral activity. Another potential direction is the investigation of DMPG's anti-tumor properties and its potential as a cancer therapeutic. Additionally, the use of DMPG in combination with other antiviral agents may improve its efficacy against certain viruses. Finally, the development of new methods for synthesizing DMPG may make it more accessible for use in research.
Synthesis Methods
The synthesis of DMPG involves the reaction of 9-(2,3-dihydroxypropyl)guanine with 3,3-dimethyl-1-butanol in the presence of a phosphorous reagent. The reaction yields DMPG as a white crystalline solid with a high purity.
Scientific Research Applications
DMPG has been extensively studied for its antiviral properties. It has been shown to inhibit viral replication by interfering with the synthesis of viral DNA or RNA. DMPG has been tested against a wide range of viruses, including herpes simplex virus, cytomegalovirus, and human immunodeficiency virus. In addition to its antiviral properties, DMPG has been shown to have anti-tumor activity and may have potential as a cancer therapeutic.
properties
CAS RN |
155270-69-2 |
|---|---|
Product Name |
9-(3,3-Dimethyl-5-phosphonopentyl)guanine |
Molecular Formula |
C12H20N5O4P |
Molecular Weight |
329.29 g/mol |
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3,3-dimethylpentyl]phosphonic acid |
InChI |
InChI=1S/C12H20N5O4P/c1-12(2,4-6-22(19,20)21)3-5-17-7-14-8-9(17)15-11(13)16-10(8)18/h7H,3-6H2,1-2H3,(H2,19,20,21)(H3,13,15,16,18) |
InChI Key |
UYGTVQNSPBEEPR-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(CCN1C=NC2=C1NC(=NC2=O)N)CCP(=O)(O)O |
SMILES |
CC(C)(CCN1C=NC2=C1N=C(NC2=O)N)CCP(=O)(O)O |
Canonical SMILES |
CC(C)(CCN1C=NC2=C1NC(=NC2=O)N)CCP(=O)(O)O |
synonyms |
9-(3,3-dimethyl-5-phosphonopentyl)guanine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



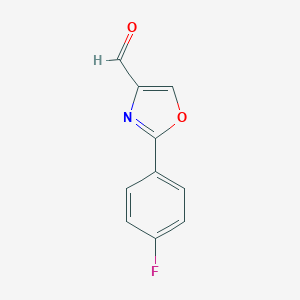
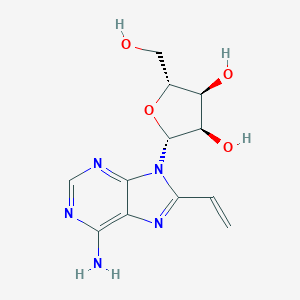
![5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B134664.png)
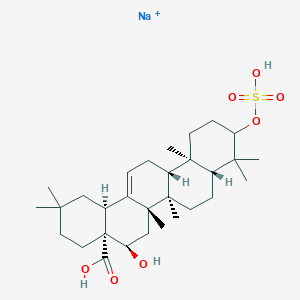
![(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134667.png)
![Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide](/img/structure/B134671.png)
![[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B134672.png)
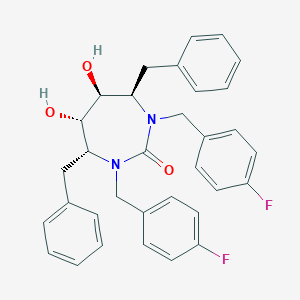
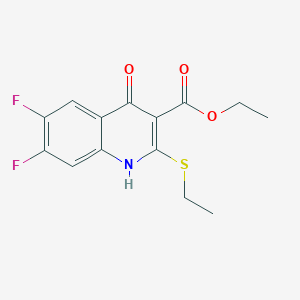
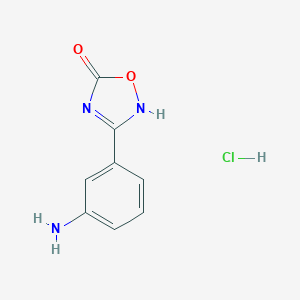
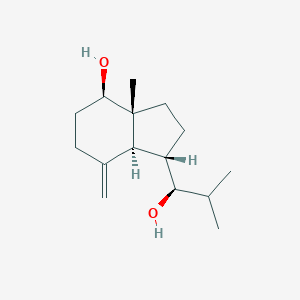
![2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid](/img/structure/B134681.png)
![[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate](/img/structure/B134684.png)
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride](/img/structure/B134685.png)